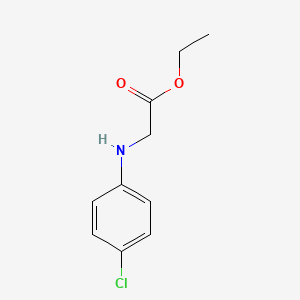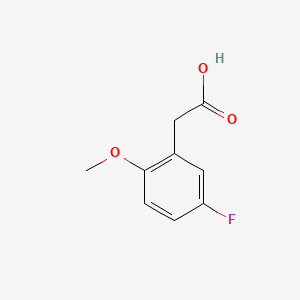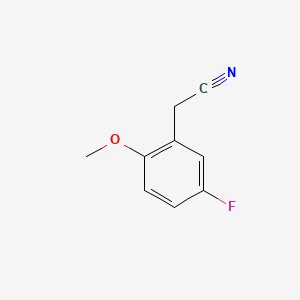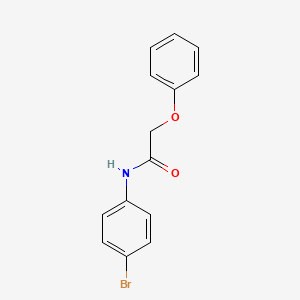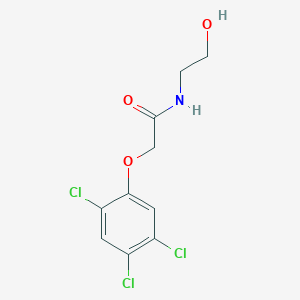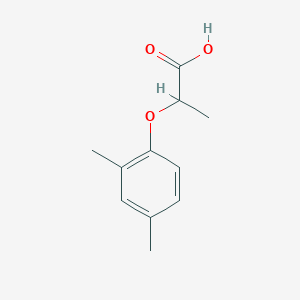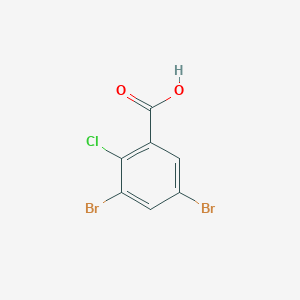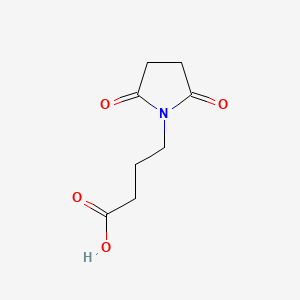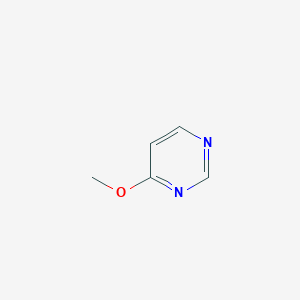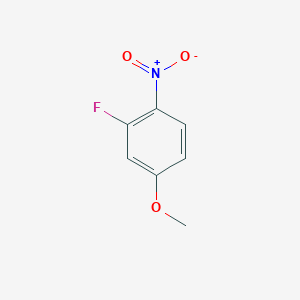
3-氟-4-硝基苯甲醚
概述
描述
3-Fluoro-4-nitroanisole is a chemical compound with the molecular formula C7H6FNO3 . It is also known by other names such as 2-Fluoro-4-methoxy-1-nitrobenzene, 2-Fluoro-4-methoxynitrobenzene, and 2-fluoro-4-methoxy-1-nitro-benzene .
Synthesis Analysis
3-Fluoro-4-nitrophenol was synthesized from 2,4-difluoronitrobenzene by methoxylation and demethylation . The monosubstituted fluoro-nitroanisole was synthesized with a mole ratio of sodium methoxide and 2,4-difluoronitrobenzene of 1:1, refluxing reaction time 4h in methanol . 3-Fluoro-4-nitrophenol was synthesized with a mole ratio of aluminium chloride and monosubstituted fluoro-nitroanisole of 2.5:1, refluxing reaction time 10h in benzene, and purified by steam distillation .
Molecular Structure Analysis
The molecular weight of 3-Fluoro-4-nitroanisole is 171.13 g/mol . Its molecular structure can be represented by the SMILES string COC1=CC(=C(C=C1)N+[O-])F .
Chemical Reactions Analysis
The synthesis of 3-Fluoro-4-nitrophenol involves methoxylation and demethylation reactions . The monosubstituted fluoro-nitroanisole was synthesized with a mole ratio of sodium methoxide and 2,4-difluoronitrobenzene of 1:1 . The 3-Fluoro-4-nitrophenol was synthesized with a mole ratio of aluminium chloride and monosubstituted fluoro-nitroanisole of 2.5:1 .
Physical And Chemical Properties Analysis
The molecular weight of 3-Fluoro-4-nitroanisole is 171.13 g/mol . It has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 171.03317122 g/mol . Its topological polar surface area is 55 Ų .
科学研究应用
安全和危害
While specific safety and hazards information for 3-Fluoro-4-nitroanisole is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and not allowing the material to contaminate the groundwater system .
属性
IUPAC Name |
2-fluoro-4-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEJCMKVJYUUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340560 | |
| Record name | 3-Fluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitroanisole | |
CAS RN |
446-38-8 | |
| Record name | 3-Fluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

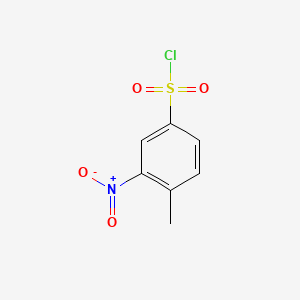
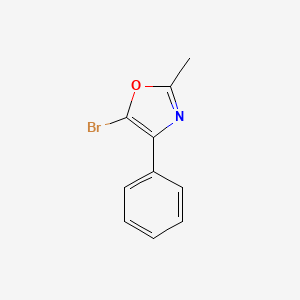
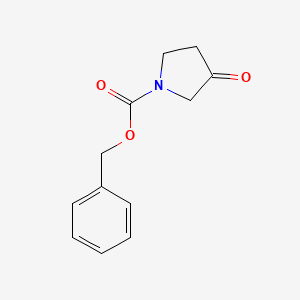
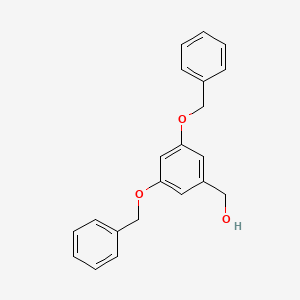
![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)
